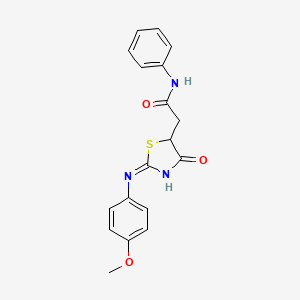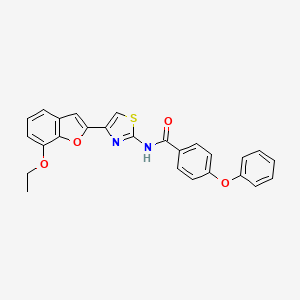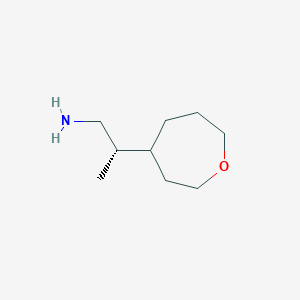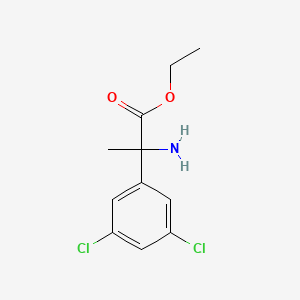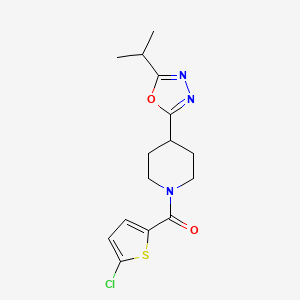
(5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Packing and Non-Covalent Interactions
A study by (Sharma et al., 2019) investigated the crystal packing of 1,2,4-oxadiazole derivatives, highlighting the role of lone pair-π interaction and halogen bonding. These interactions play a significant role in stabilizing the molecular conformations of such derivatives in crystal environments.
Antibacterial Applications
Research by (Rai et al., 2010) explored the antibacterial activity of similar compounds. They found that certain derivatives exhibited significant activity against bacteria like Bacillus subtilis and Staphylococcus aureus.
Potential Anticancer Agents
A study by (Zhang et al., 2005) identified derivatives of 1,2,4-oxadiazole as novel apoptosis inducers with potential as anticancer agents. The study involved screening against various cancer cell lines.
Spectral Analysis and Anti-bacterial Properties
(Khalid et al., 2016) conducted a study on N-substituted derivatives of related compounds, focusing on their spectral analysis and antibacterial properties. This highlights the diverse biological activities of such compounds.
Structural Characterization in Drug Synthesis
In drug synthesis, a study by (Eckhardt et al., 2020) reported the structural characterization of a similar compound as a side product, showcasing its relevance in understanding drug synthesis processes.
Anticonvulsant Activity
A research study by (Rajak et al., 2010) investigated novel semicarbazones based 1,3,4-oxadiazoles for their anticonvulsant activity, suggesting potential therapeutic applications in neurology.
Isomorphism in Heterocyclic Analogues
(Swamy et al., 2013) explored isomorphism in heterocyclic analogues related to the chemical structure of interest, contributing to the understanding of molecular similarities and differences.
In Vitro Growth Inhibitory Activity in Cancer Cells
(Lefranc et al., 2013) studied the in vitro growth inhibitory activity of thiazole derivatives on cancer cell lines, revealing the potential of similar compounds in cancer therapy.
Thermal and Optical Studies
The thermal and optical properties of related compounds were investigated by (Karthik et al., 2021), providing insights into their stability and suitability for various applications.
Structural, DFT, and Docking Studies for Antibacterial Activity
(Shahana et al., 2020) conducted synthesis, spectral characterization, and docking studies on thiazole and thiophene derivatives, aiming to understand their antibacterial activity.
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-9(2)13-17-18-14(21-13)10-5-7-19(8-6-10)15(20)11-3-4-12(16)22-11/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPYEPMZGSMALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003813.png)
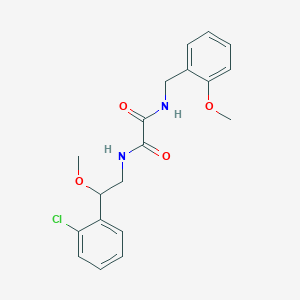
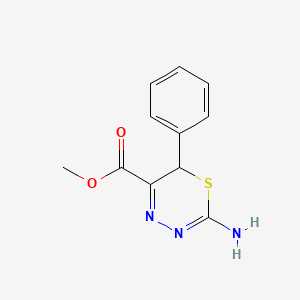
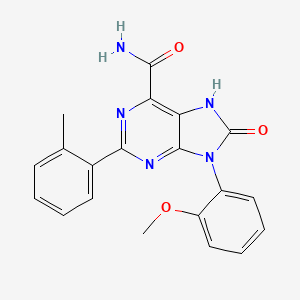

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3003823.png)
![6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003826.png)
